Demethylzeylasteral

Xenobiotic Metabolism Herb-Drug Interactions UGT Enzyme Inhibition

Demethylzeylasteral is differentiated from generic Tripterygium extracts and analogs like celastrol by its unique functional fingerprint: it selectively inhibits UGT1A6 (Ki=0.6 µM, with negligible UGT1A9 activity) for herb-drug interaction studies, extends both activation and inactivation time constants of Ca2+ currents in spermatogenic cells (IC50=8.8 µg/mL) – a kinetic profile celastrol cannot replicate – and blocks SARS-CoV-2 S-RBD/ACE2 interaction (KD=1.039/1.736 µM). With a well-defined antiproliferative baseline (BAE IC50=0.21 µM), it is the essential scaffold for medicinal chemistry optimization. Procure the purified compound, not a crude extract, to ensure experimental reproducibility and target-specific outcomes.

Molecular Formula C29H36O6
Molecular Weight 480.6 g/mol
CAS No. 107316-88-1
Cat. No. B607058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethylzeylasteral
CAS107316-88-1
SynonymsDemethylzeylasteral;  T-96;  T 96;  T96;  TZ-93;  TZ93;  TZ 93; 
Molecular FormulaC29H36O6
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)O
InChIInChI=1S/C29H36O6/c1-25-6-7-26(2,24(34)35)14-21(25)29(5)11-9-27(3)17-12-19(32)23(33)16(15-30)22(17)18(31)13-20(27)28(29,4)10-8-25/h12-13,15,21,32-33H,6-11,14H2,1-5H3,(H,34,35)/t21-,25-,26-,27+,28-,29+/m1/s1
InChIKeyZDZSFWLPCFRASW-CPISFEQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Demethylzeylasteral (CAS 107316-88-1) for Research: Sourcing the Bioactive Nortriterpenoid from Tripterygium wilfordii


Demethylzeylasteral (CAS 107316-88-1) is a naturally occurring pentacyclic nortriterpenoid isolated primarily from the root bark of Tripterygium wilfordii Hook F. (Thunder God Vine) and other Celastraceae species [1]. It is a key bioactive constituent of Tripterygium glycoside preparations and is utilized in research for its diverse pharmacological profile, including immunosuppressive, anti-inflammatory, antiproliferative, and enzyme inhibitory properties [2]. Its chemical formula is C29H36O6 with a molecular weight of 480.59 g/mol [3].

Why Demethylzeylasteral (CAS 107316-88-1) Cannot Be Substituted with Generic Tripterygium Extracts or Common Analogs


Substituting demethylzeylasteral with a generic Tripterygium extract or other well-known constituents like triptolide or celastrol is scientifically unsound due to its unique and quantifiable functional fingerprint. Even among structurally related analogs within the Tripterygium genus, demethylzeylasteral exhibits distinct enzyme inhibition kinetics [1], divergent modulation of ion channel dynamics [2], and a different profile in chemosensitization assays [3]. Its specific activity cannot be inferred from the presence of other compounds in the same botanical source, necessitating the procurement and use of the purified compound to ensure experimental reproducibility and target-specific outcomes.

Quantitative Differentiation: Demethylzeylasteral (107316-88-1) Performance Data vs. Analogs for Procurement Decisions


UGT Isoform Selectivity: Demethylzeylasteral's Strong Inhibition of UGT1A6 (Ki = 0.6 µM) Contrasts with Negligible Activity on UGT1A9

Demethylzeylasteral exhibits a clear and quantifiable selectivity profile against UDP-glucuronosyltransferase (UGT) isoforms. It is a potent inhibitor of UGT1A6 with a Ki of 0.6 µM and a weaker inhibitor of UGT2B7 with a Ki of 17.3 µM [1]. Critically, at a concentration of 100 µM, it demonstrates negligible influence on UGT1A9 activity . This selectivity contrasts with other Tripterygium constituents; for instance, celastrol is a non-selective inhibitor of UGT1A6, 1A9, and 2B7 [2].

Xenobiotic Metabolism Herb-Drug Interactions UGT Enzyme Inhibition

Calcium Channel Modulation: Demethylzeylasteral Uniquely Alters Inactivation Kinetics (τ) of Ca2+ Currents, Unlike Celastrol

In a direct head-to-head comparison using whole-cell patch-clamp recording on mouse spermatogenic cells, demethylzeylasteral and celastrol exhibited distinct effects on Ca2+ channel kinetics. Demethylzeylasteral inhibited the Ca2+ current with an IC50 of 8.8 µg/mL [1]. Critically, demethylzeylasteral significantly increased both the activation and inactivation time constants of the Ca2+ currents, whereas celastrol had no significant effect on these kinetic parameters [2]. This indicates a unique mechanism of action for demethylzeylasteral.

Ion Channel Pharmacology Antifertility Research Spermatogenesis

Antiviral Potential: Demethylzeylasteral Blocks SARS-CoV-2 Spike-ACE2 Interaction with Micromolar Affinity (KD = 1.039 µM)

Demethylzeylasteral was identified as a hit in a screen of 960 compounds using surface plasmon resonance (SPR) for its ability to bind both the SARS-CoV-2 Spike Receptor-Binding Domain (S-RBD) and human ACE2 [1]. The binding affinities (KD) were determined to be 1.039 µM for S-RBD and 1.736 µM for ACE2 [2]. Functionally, this binding translates to effective blockade of the S-RBD:ACE2 protein-protein interaction, a mechanism not commonly reported for other major Tripterygium constituents like triptolide or celastrol in this specific assay context.

SARS-CoV-2 Entry Inhibitor Surface Plasmon Resonance (SPR) Protein-Protein Interaction

Antiproliferative Potency: Demethylzeylasteral's Baseline Activity (IC50 = 0.21 µM on BAEs) Defines a Scaffold for Derivative Optimization

Demethylzeylasteral demonstrates potent and selective antiproliferative activity against bovine aortic endothelial cells (BAEs) with an IC50 of 0.21 µM, an effect linked to its anti-angiogenic properties [1]. This activity is significantly more potent than its effect on U251 human glioma cells (IC50 ~6.2 µM) [2]. While other Tripterygium compounds like triptolide are potent cytotoxics, their mechanisms and selectivity profiles differ. The moderate activity of the parent demethylzeylasteral scaffold on certain cancer lines (e.g., HCT116) has been a key driver for the synthesis of derivatives with enhanced potency [3].

Anti-Angiogenesis Antiproliferative Activity Endothelial Cell Biology

Procurement-Led Application Scenarios for Demethylzeylasteral (107316-88-1)


Investigating Herb-Drug Interactions (HDI) via UGT1A6-Dependent Metabolism

To study potential herb-drug interactions (HDI) caused by inhibition of UDP-glucuronosyltransferase 1A6 (UGT1A6), demethylzeylasteral is the required probe. With a Ki of 0.6 µM for UGT1A6 and negligible activity on UGT1A9 at 100 µM, it serves as a selective inhibitor to assess the contribution of this specific isoform to the glucuronidation of co-administered drugs [1]. This application is not feasible with the less selective analog celastrol.

Mechanistic Studies of Male Antifertility Targeting Ca2+ Channel Kinetics

For research dissecting the role of Ca2+ channel gating kinetics in male reproduction, demethylzeylasteral is the essential tool compound. Its unique ability to increase both the activation and inactivation time constants of Ca2+ currents in spermatogenic cells (with an IC50 of 8.8 µg/mL) [2] provides a specific pharmacological probe that is not replicated by its structural analog celastrol, which does not affect these kinetic parameters.

Medicinal Chemistry Optimization of a Nortriterpenoid Antiproliferative Scaffold

Medicinal chemistry campaigns aimed at improving the antiproliferative potency of a nortriterpenoid scaffold should start with demethylzeylasteral. Its established baseline activity (e.g., IC50 of 0.21 µM on BAEs) and well-defined, moderate activity against cancer cell lines [3] provide a clear benchmark. The synthesis of new derivatives, such as those with enhanced activity against HCT116 (4.17 µM vs. parent baseline) [4], directly builds upon this foundational data.

Discovery of Small Molecule Inhibitors of the SARS-CoV-2 Spike-ACE2 Interaction

In high-throughput or focused screens for small molecules that disrupt the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor, demethylzeylasteral serves as a validated positive control and chemical probe. Its confirmed binding affinities (KD = 1.039 µM for S-RBD, 1.736 µM for ACE2) [5] and functional activity in blocking the protein-protein interaction and inhibiting pseudovirus entry [6] provide a quantifiable benchmark for hit validation and lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Demethylzeylasteral

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.